Etrasimod Arginine is the L-arginine salt of Etrasimod, an orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvurv1hWY-8v076XJeOtU5FA5vtroOW1s7iUrxqPB6xVgz2Rr_UlJpm2z2-NHPxyfAXiiPPSvCGfPUiWFDvdcZbVyuXhmwdy-QUCZNx7IBOFwi4IOyUK47ovPMUVF0VF-clT54yX7J3Fq0QPi71YgFAvyzW5NVVQ7qRBiyeZLEr8tYzGVPz9JHF5UobwvAd5VD_PbsrABrDnU9vqNY55RhvCVNg21_TbBKetXFwFmWF5OUoG9ZZ9cDMQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeOn_70ZkKmu9f7yS0mBbxwdw_Wl22_rNGGyccdNmZ1yiYeRyi_jHkJaL-9prT03fibQAD5KPWCUhtuJowX9sQ1GQJoRk2l_Wmv7qmexnnpnWfqJZEM_uL3WcBEzWcfifeb2c%3D)] This specific 1:1 organoammonium salt form was developed to confer distinct physicochemical properties compared to the parent free acid, Etrasimod.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdAWuQJZn3aAH9-ZNndcUUrcJ_nzDOHJr1v_U9gfyXpsLVJnT8lKORQalrhoE5gTXWieoM1pbzssLxtPgEh33LVXOjAnNAQvTaD-j4w3miJkQngdnH7gWK3dfwjTGHRqKiK1afMFPotiFM_88o)] These properties are critical for its use in investigating and treating immune-mediated inflammatory diseases by preventing the migration of lymphocytes from lymph nodes to sites of inflammation.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeOn_70ZkKmu9f7yS0mBbxwdw_Wl22_rNGGyccdNmZ1yiYeRyi_jHkJaL-9prT03fibQAD5KPWCUhtuJowX9sQ1GQJoRk2l_Wmv7qmexnnpnWfqJZEM_uL3WcBEzWcfifeb2c%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9xRH2Fc9BX0zuiTkFPbSmvYY7Ftl_Q8o1kXLuLlFaVMzxNjbu9OvMmpeUa36O54W8QJdCCNwQ6qaW1c4Nm7b4WPh9ihOrWdbeRmgv0YdsKypcD7F2ze9LC7jhG9Xo_iN1SmF2f_NbXj45LVXoc0skNKpYArMQXljVr9FyhIguLs15C6D9DlwuQZnbRtcGGw%3D%3D)]
Substituting Etrasimod Arginine with its free acid form (Etrasimod) is inadvisable for most research and development applications due to significant differences in physicochemical properties. The arginine salt form was specifically engineered to enhance characteristics such as aqueous solubility and solid-state stability, which are often inferior in the free acid.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)] These enhancements directly influence formulation feasibility, dissolution rates for *in vitro* assays, and handling properties like hygroscopicity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)] Using the free acid as a direct substitute can lead to poor solubility in aqueous buffers, inconsistent bioavailability in preclinical models, and reduced shelf-life, compromising experimental reproducibility and processability.
Etrasimod Arginine is described as being slightly soluble in water, a noted improvement over the free acid form of Etrasimod.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)] While the free acid (Etrasimod) has very little solubility below pH 8, the arginine salt has a measured aqueous solubility of approximately 1.38 mg/mL.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvurv1hWY-8v076XJeOtU5FA5vtroOW1s7iUrxqPB6xVgz2Rr_UlJpm2z2-NHPxyfAXiiPPSvCGfPUiWFDvdcZbVyuXhmwdy-QUCZNx7IBOFwi4IOyUK47ovPMUVF0VF-clT54yX7J3Fq0QPi71YgFAvyzW5NVVQ7qRBiyeZLEr8tYzGVPz9JHF5UobwvAd5VD_PbsrABrDnU9vqNY55RhvCVNg21_TbBKetXFwFmWF5OUoG9ZZ9cDMQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbv1VGugA83nnrcEVxm7__g0zEesIei3LtegxHPLi8O-7IzPuhhfEwmvfyG1-S19j5CCWG-a1MweL6p9W5L6LLz-u0UCIziXdYgBtVkALTrrYQkNOMAfg2avWBesnQdfUp9zY%3D)] This enhancement is attributed to the ionizable groups of the L-arginine counterion.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Approx. 1.38 mg/mL |
| Comparator Or Baseline | Etrasimod (free acid): Very low solubility below pH 8; 0.0045 mg/mL reported. |
| Quantified Difference | >300-fold higher solubility compared to the free acid. |
| Conditions | Aqueous solution, pH unspecified for salt, noted as low below pH 8 for free acid. |
This improved aqueous solubility simplifies the preparation of stock solutions for cell-based assays and enables more flexible formulation strategies for preclinical studies.
A specific crystalline form of Etrasimod Arginine, referred to as the 'crystalline free-plate habit,' was developed to provide advantageous properties, including a lower degree of hygroscopicity and improved stability against degradation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)] This physical stability is critical for consistent weighing, handling, and long-term storage, which can be challenging with less stable or more hygroscopic amorphous or free acid forms.
| Evidence Dimension | Hygroscopicity & Stability |
| Target Compound Data | Lower degree of hygroscopicity; improved stability. |
| Comparator Or Baseline | Implied comparison to other forms (e.g., free acid, other salts, or amorphous material). |
| Quantified Difference | Not quantified in the source, but noted as an advantageous property. |
| Conditions | Solid-state material handling and storage. |
Lower hygroscopicity reduces batch-to-batch variability from water absorption and improves shelf-life, making it a more reliable and process-friendly material for procurement.
Etrasimod is a selective modulator for S1P receptors 1, 4, and 5, with no detectable activity on S1P2 or S1P3.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)] This contrasts with the first-generation, non-selective modulator Fingolimod. Compared to another selective modulator, Ozanimod (which targets S1P1 and S1P5), Etrasimod demonstrates notably lower potency in G-protein activation signaling pathways while maintaining similar potency for β-arrestin recruitment and receptor internalization.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvurv1hWY-8v076XJeOtU5FA5vtroOW1s7iUrxqPB6xVgz2Rr_UlJpm2z2-NHPxyfAXiiPPSvCGfPUiWFDvdcZbVyuXhmwdy-QUCZNx7IBOFwi4IOyUK47ovPMUVF0VF-clT54yX7J3Fq0QPi71YgFAvyzW5NVVQ7qRBiyeZLEr8tYzGVPz9JHF5UobwvAd5VD_PbsrABrDnU9vqNY55RhvCVNg21_TbBKetXFwFmWF5OUoG9ZZ9cDMQ%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)] For instance, in a GTPγS binding assay for S1P1, Etrasimod's potency (EC50) was 2.5 nM, compared to 0.27 nM for Ozanimod.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)]
| Evidence Dimension | S1P1 Receptor G-Protein Activation Potency (EC50) |
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Ozanimod: 0.27 nM |
| Quantified Difference | Approximately 9.3-fold less potent in G-protein activation than Ozanimod. |
| Conditions | GTPγS binding assay in cell lines stably transduced to express human S1P1. |
This distinct signaling profile allows for targeted research into the differential consequences of S1P receptor modulation (e.g., G-protein signaling vs. β-arrestin pathways) and provides a tool with a different pharmacological signature than other common S1P modulators.
The enhanced aqueous solubility of Etrasimod Arginine compared to its free acid makes it the appropriate choice for preparing high-concentration stock solutions and final dilutions in aqueous cell culture media or buffers, ensuring compound availability and minimizing precipitation during experiments.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcA9Byx3imqweHMmInNg9G-3P4W3h_LqwEsAwHZKSdPDAA_ZYJesw-r2qZzSBnZL9C0ec4PUCkC63RPxRy8KXO9pQhzDKNEsLiRPNoiGTmYcqrqvquYsBhJZII_-LwU19nPDzA)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmP33Tx9OMKewhjGK5nt95EVJYCRoOje0H4FCzLzoOkPEE85xeksT_G44KjDujFXV1B4QxWKWVpPNTZq5TKkfaRYaHHLDSLy9rolptiisl-qa08QpEWTKW3iEzJDh3bo7DHyuOIZGr0Gedzk7UGI79zYFkwbDx1kP9VjiI4F5XK-RNEohbcnnM-zaTSlavkdLMM7X2lS5Xijj_X81xt6wjdw1HxyxN-WQwEc-OW5bP5DLshyk%3D)]
As the salt form selected for clinical development, Etrasimod Arginine provides a reliable basis for preclinical oral pharmacokinetic and pharmacodynamic studies, with a terminal half-life of approximately 30-38 hours in humans, achieving steady-state plasma concentrations within 7 days of daily dosing.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvurv1hWY-8v076XJeOtU5FA5vtroOW1s7iUrxqPB6xVgz2Rr_UlJpm2z2-NHPxyfAXiiPPSvCGfPUiWFDvdcZbVyuXhmwdy-QUCZNx7IBOFwi4IOyUK47ovPMUVF0VF-clT54yX7J3Fq0QPi71YgFAvyzW5NVVQ7qRBiyeZLEr8tYzGVPz9JHF5UobwvAd5VD_PbsrABrDnU9vqNY55RhvCVNg21_TbBKetXFwFmWF5OUoG9ZZ9cDMQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbv1VGugA83nnrcEVxm7__g0zEesIei3LtegxHPLi8O-7IzPuhhfEwmvfyG1-S19j5CCWG-a1MweL6p9W5L6LLz-u0UCIziXdYgBtVkALTrrYQkNOMAfg2avWBesnQdfUp9zY%3D)] Its improved stability and solubility contribute to more consistent absorption and exposure profiles.
Researchers investigating the nuanced roles of different S1P receptor signaling pathways can use Etrasimod Arginine to specifically probe cellular responses where β-arrestin recruitment is engaged without the high G-protein activation potency of other modulators like Ozanimod.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuORnLa8QHbrD-a1GinDYF5_1pVxzwcQj0tXSv2vCkcItGoa7skVjaBbjfBqtX5BfeYWuuk_dcufb00RgcJYcMWsUAOlO8pB-BL7aG4knzw3v9mWKDZI3zHAmDltghVf6R9QBJ7Zb6SoTTPrgW)]